molecular formula C29H23N3O6 B10874075 2-(4-methylphenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-methylphenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B10874075
M. Wt: 509.5 g/mol
InChI Key: MMCGPZGUGJICBB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an isoindoline moiety, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Isoindolinecarboxylate Formation: The isoindoline moiety is often prepared via a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Esterification: The final step involves esterification, where the pyrazole and isoindoline intermediates are coupled using an esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, the compound’s structural features suggest potential applications as a pharmacophore in drug design. It could be explored for its activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-5-isoindolinecarboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target, potentially affecting signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-5-isoindolinecarboxylate: This compound is unique due to its combination of a pyrazole ring and an isoindoline moiety.

    Other Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring but lack the isoindoline structure.

    Isoindoline Derivatives: Compounds such as phthalimide contain the isoindoline moiety but do not have the pyrazole ring.

Uniqueness

The uniqueness of 2-(4-Methylphenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-5-isoindolinecarboxylate lies in its dual functional groups, which provide a versatile platform for chemical modifications and potential biological activity. This dual functionality is not commonly found in simpler pyrazole or isoindoline derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H23N3O6

Molecular Weight

509.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C29H23N3O6/c1-17-9-11-19(12-10-17)24(33)16-38-29(37)20-13-14-22-23(15-20)27(35)31(26(22)34)25-18(2)30(3)32(28(25)36)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3

InChI Key

MMCGPZGUGJICBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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